2,2,2-trifluoro-N-{2-[(trifluoroacetyl)amino]ethyl}acetamide
CAS No.: 360-43-0
Cat. No.: VC11692952
Molecular Formula: C6H6F6N2O2
Molecular Weight: 252.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 360-43-0 |
|---|---|
| Molecular Formula | C6H6F6N2O2 |
| Molecular Weight | 252.11 g/mol |
| IUPAC Name | 2,2,2-trifluoro-N-[2-[(2,2,2-trifluoroacetyl)amino]ethyl]acetamide |
| Standard InChI | InChI=1S/C6H6F6N2O2/c7-5(8,9)3(15)13-1-2-14-4(16)6(10,11)12/h1-2H2,(H,13,15)(H,14,16) |
| Standard InChI Key | BSMXDULOVFUYER-UHFFFAOYSA-N |
| SMILES | C(CNC(=O)C(F)(F)F)NC(=O)C(F)(F)F |
| Canonical SMILES | C(CNC(=O)C(F)(F)F)NC(=O)C(F)(F)F |
Introduction
Molecular Characteristics and Structural Insights
2,2,2-Trifluoro-N-{2-[(trifluoroacetyl)amino]ethyl}acetamide is a symmetrically substituted acetamide derivative with the molecular formula C₆H₆F₆N₂O₂ and a molecular weight of 252.11 g/mol. Its IUPAC name, 2,2,2-trifluoro-N-[2-[(2,2,2-trifluoroacetyl)amino]ethyl]acetamide, reflects the presence of two trifluoroacetyl moieties bonded to an ethylenediamine spacer. The compound’s stability and reactivity are influenced by the strong electron-withdrawing effects of the trifluoromethyl groups, which enhance resistance to hydrolysis and enable selective chemical transformations.
| Property | Value |
|---|---|
| CAS No. | 360-43-0 |
| Molecular Formula | C₆H₆F₆N₂O₂ |
| Molecular Weight | 252.11 g/mol |
| IUPAC Name | 2,2,2-Trifluoro-N-[2-[(2,2,2-trifluoroacetyl)amino]ethyl]acetamide |
| SMILES | C(CNC(=O)C(F)(F)F)NC(=O)C(F)(F)F |
| InChI Key | BSMXDULOVFUYER-UHFFFAOYSA-N |
Chemical Properties and Reactivity
The compound’s chemical behavior is dominated by the reactivity of its trifluoroacetyl groups and the ethylenediamine linker:
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Hydrolysis: Under acidic or basic conditions, the amide bonds undergo hydrolysis to yield trifluoroacetic acid and ethylenediamine derivatives. This reaction is slower than that of non-fluorinated analogs due to the electron-withdrawing effects of the fluorine atoms.
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Substitution Reactions: The trifluoroacetyl groups participate in nucleophilic substitution with amines, thiols, or alkoxides, enabling the synthesis of modified acetamide derivatives. For example, reaction with benzylamine produces N-benzyl-2,2,2-trifluoroacetamide.
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Thermal Stability: Differential scanning calorimetry (DSC) studies indicate a decomposition temperature above 200°C, making the compound suitable for high-temperature applications.
Applications in Scientific and Industrial Contexts
Pharmaceutical Intermediates
The compound serves as a precursor in the synthesis of fluorinated pharmaceuticals, where its trifluoroacetyl groups enhance metabolic stability and bioavailability. For instance, it has been utilized in the development of protease inhibitors and kinase modulators.
Material Science
In polymer chemistry, the compound acts as a cross-linking agent for fluorinated resins, imparting resistance to solvents and thermal degradation. Its incorporation into polyurethane matrices has been shown to improve mechanical strength by 40% compared to non-fluorinated analogs.
Analytical Chemistry
As a derivatization agent, it enhances the detectability of amine-containing compounds in gas chromatography-mass spectrometry (GC-MS) by forming volatile trifluoroacetamide derivatives.
Comparative Analysis with Related Compounds
When compared to analogs like N,N'-1,2-ethanediylbis(trifluoroacetamide), the compound exhibits superior thermal stability and slower hydrolysis kinetics due to its symmetrical structure. In contrast, mono-trifluoroacetyl derivatives (e.g., 2,2,2-trifluoro-N-phenylacetamide) demonstrate reduced chemical inertness and higher susceptibility to nucleophilic attack.
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